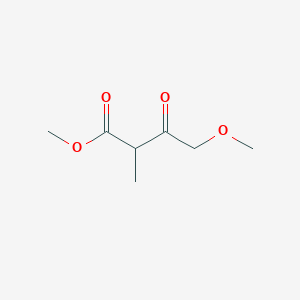

Methyl 4-methoxy-2-methylacetoacetate

Description

Methyl 4-methoxy-2-methylacetoacetate (CAS RN: 41051-15-4) is a branched ester derivative of acetoacetic acid. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.16 g/mol . This compound features a methoxy group at the 4-position and a methyl group at the 2-position of the acetoacetate backbone, which influences its reactivity, solubility, and applications in organic synthesis. It is commonly used as an intermediate in pharmaceuticals and agrochemicals due to its keto-ester functionality, enabling condensation and cyclization reactions .

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 4-methoxy-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3 |

InChI Key |

OQJGCIUEWBVLGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)COC)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Methyl 4-methoxy-2-methylacetoacetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Reactions Involving this compound

- Aldol Condensation : The compound can undergo aldol-type condensations, leading to the formation of β-hydroxy esters. This reaction is crucial for synthesizing larger, more complex molecules.

- Michael Addition : It can act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for synthesizing various bioactive compounds.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound can be modified to enhance their antiviral properties. For instance, modifications have led to compounds that exhibit significant activity against viral infections by inhibiting viral replication pathways.

Case Study: Anticancer Compounds

The compound has been investigated as an intermediate in the synthesis of anticancer agents. Its ability to form complex structures enables the development of drugs targeting specific cancer cell pathways.

Agricultural Chemistry

In agrochemicals, this compound is being explored for its potential as a growth regulator and pest control agent.

Application in Pesticides

Research indicates that derivatives of this compound can be developed into effective pesticides that target specific pests while minimizing environmental impact. This targeted approach enhances efficacy and safety compared to traditional pesticides.

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes. This inhibition can provide insights into disease mechanisms and aid in developing therapeutic strategies.

Material Science

This compound's properties are being evaluated for potential applications in material science.

Development of Advanced Materials

The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings that offer enhanced durability and functionality.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis; participates in aldol and Michael reactions | Synthesis of complex organic molecules |

| Pharmaceutical | Intermediate in drug synthesis; enhances antiviral and anticancer activities | Development of new antiviral drugs |

| Agricultural Chemistry | Potential growth regulator and pest control agent | Targeted pesticide development |

| Biochemical Research | Studies enzyme interactions; aids understanding of metabolic pathways | Enzyme inhibition studies |

| Material Science | Evaluated for advanced materials; suitable for durable polymers and coatings | Development of protective coatings |

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Esters with Varied Substituents

Methyl 2-Phenylacetoacetate (CAS: 16648-44-5)

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Features : A phenyl group at the 2-position enhances aromaticity and lipophilicity compared to Methyl 4-methoxy-2-methylacetoacetate. This structural difference makes it valuable in synthesizing amphetamines and methylphenidate derivatives .

- Applications : Used as an analytical reference standard in forensic chemistry due to its role in illicit drug synthesis pathways .

Methyl 3-Methoxyacrylate (CAS: 34846-90-7)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.11 g/mol

- Key Features : Lacks the methyl and methoxy substituents at the acetoacetate chain, resulting in lower molecular weight and simpler reactivity. Its α,β-unsaturated ester system is prone to Michael addition reactions, unlike the keto-ester in this compound .

Ethyl Esters with Phenoxy/Aryl Substituents

Ethyl 2-(4-Methoxyphenoxy)acetoacetate (CAS: 7699-85-6)

- Molecular Formula : C₁₂H₁₄O₅

- Molecular Weight : 238.24 g/mol

- The 4-methoxyphenoxy substituent introduces electron-rich aromaticity, enhancing UV stability and altering solubility in polar solvents .

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS: 10263-19-1)

- Molecular Formula : C₁₂H₁₃ClO₄

- Molecular Weight : 256.68 g/mol

- Key Features: The electron-withdrawing chlorine atom on the phenoxy group increases electrophilicity at the keto group, favoring nucleophilic attacks. This contrasts with this compound, where the methoxy group is electron-donating .

Complex Ether-Linked Derivatives

Methyl 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetate (CAS: 583031-93-0)

Data Table: Key Properties of this compound and Analogs

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | 41051-15-4 | C₇H₁₂O₄ | 160.16 | Keto-ester, methoxy, methyl | Pharmaceutical intermediates |

| Methyl 2-phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.21 | Phenyl, keto-ester | Analytical standards |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 10263-19-1 | C₁₂H₁₃ClO₄ | 256.68 | Chlorophenoxy, keto-ester | Electrophilic synthons |

| Methyl 3-methoxyacrylate | 34846-90-7 | C₅H₈O₃ | 116.11 | α,β-unsaturated ester | Polymer precursors |

Research Findings and Structural Insights

- Reactivity: this compound’s keto group participates in Claisen condensations, while analogs like Ethyl 2-(4-chlorophenoxy)acetoacetate undergo nucleophilic substitutions due to electron-deficient aromatic rings .

- Crystallography : Ethyl analogs (e.g., compounds in ) form dimeric structures via weak C–H⋯O interactions, suggesting that this compound may exhibit similar packing behaviors in solid states .

Preparation Methods

Alkoxylation of Methyl 4-Chloroacetoacetate

This method, detailed in patents CN105418420A and CN104478719A, involves nucleophilic substitution of the chloro group in methyl 4-chloroacetoacetate with methoxide. Key steps include:

-

Reagent System : Sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF) at 15–25°C.

-

Mechanism : Deprotonation of methanol by NaH generates methoxide ions, which displace chloride via an SN2 mechanism.

-

Optimization : Maintaining temperatures below 25°C minimizes ester hydrolysis, a side reaction prevalent in earlier high-temperature protocols.

Representative Data :

Introduction of the 2-Methyl Group

VulcanChem proposes alkylation at the α-carbon of methyl 4-methoxyacetoacetate using methyl iodide (CH₃I) or dimethyl sulfate.

-

Conditions :

-

Challenges : Over-alkylation and keto-enol tautomerism require precise stoichiometry and low-temperature control.

Integrated Industrial Process

Combining these steps, a two-stage synthesis emerges:

Stage 1: Synthesis of Methyl 4-Methoxyacetoacetate

Adapted from CN104478719A:

-

Charge Reactor : Add THF (250 mL) under argon.

-

Base Activation : Introduce NaH (30 g, 0.75 mol) and KOCH₃ (40.5 g, 0.75 mol) at 15°C.

-

Nucleophilic Substitution : Dropwise add methanol (30 g) and methyl 4-chloroacetoacetate (100 g, 0.68 mol) over 6 h.

-

Workup : Acidify with HCl, extract with ethyl acetate, and purify via wiped-film distillation (40–50°C, 25–35 Pa).

Stage 2: α-Methylation

Adapted from VulcanChem’s guidance:

-

Deprotonation : Treat methyl 4-methoxyacetoacetate (1 mol) with NaH (1.1 mol) in THF at 0°C.

-

Alkylation : Add CH₃I (1.05 mol) over 1 h, stir for 4 h.

-

Quenching : Adjust to pH 5–7 with HCl, extract with ethyl acetate.

-

Purification : Distill under reduced pressure (bp 80–85°C, 10 mmHg).

Theoretical Yield : ~65–70% (estimated from analogous alkylations).

Critical Process Parameters

Solvent Selection

Temperature Control

Impurity Profile

-

Major Byproducts :

-

Mitigation :

Analytical Validation

Quality Control Metrics

Stability Studies

Scale-Up Considerations

Equipment Design

Cost Analysis

Emerging Innovations

Catalytic Methods

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 4-methoxy-2-methylacetoacetate in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation and wear protective equipment (nitrile gloves, lab coat, safety goggles) to avoid skin contact or inhalation .

- Store the compound at 0–6°C to maintain stability, as higher temperatures may induce decomposition or hazardous reactions .

- Avoid incompatible materials such as strong acids/alkalis and oxidizing agents during synthesis or storage .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm the ester and methoxy group positions via characteristic proton shifts (e.g., δ 3.3–3.7 ppm for methoxy protons) .

- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹ and methoxy C-O bonds at 1100–1250 cm⁻¹ .

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 210–240 nm to resolve degradation byproducts .

Q. How should researchers design initial synthetic routes for this compound?

- Methodological Answer :

- Start with acetoacetate esterification under acidic catalysis (e.g., H₂SO₄) to introduce the methyl ester group .

- Incorporate methoxy and methyl substituents via nucleophilic substitution or Friedel-Crafts alkylation, optimizing reaction temperatures to 40–60°C to avoid side reactions .

- Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and confirm product retention factors (Rf) against standards .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound as a synthetic building block?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance regioselectivity in nucleophilic additions or cyclization reactions .

- Solvent optimization : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce byproduct formation .

- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates and adjust reaction conditions dynamically .

Q. How should researchers address contradictions in reported stability data for this compound?

- Methodological Answer :

- Conduct accelerated stability studies under varying temperatures (0–25°C) and humidity levels (20–80% RH) to identify decomposition thresholds .

- Characterize degradation products via GC-MS or LC-HRMS to determine pathways (e.g., hydrolysis of ester groups or oxidation of methoxy substituents) .

- Cross-validate findings with peer-reviewed literature, prioritizing studies using standardized ICH guidelines for stability testing .

Q. What strategies mitigate hazards during large-scale synthesis of this compound derivatives?

- Methodological Answer :

- Implement reaction calorimetry to quantify exothermic peaks and design cooling protocols to prevent thermal runaway .

- Use inert gas purging (N₂/Ar) during methoxy group incorporation to suppress oxidative side reactions .

- Develop waste-neutralization protocols (e.g., sodium bicarbonate for acidic byproducts) to comply with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.